8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(22-14-6-5-7-15(22)13-12-14)20-16-8-1-3-10-18(16)24-19-11-4-2-9-17(19)20/h1-6,8-11,14-15,20H,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSVTAVHVRYGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction can be carried out under acidic or basic conditions, often using catalysts to improve yield and selectivity . Another approach involves the reaction of an aryl aldehyde with a phenol derivative, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Cross-Coupling Reactions
The synthesis often involves Suzuki-Miyaura coupling to introduce the xanthene carbonyl moiety. For example, trifluoromethanesulfonate intermediates react with aryl boronic acids under palladium catalysis :
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Reagents : Pd(OAc)₂, dppf (diphenylphosphine ferrocene), KF
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Solvent : THF
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Conditions : Reflux (67°C), 2 h
This step forms the C–C bond between the bicyclic core and the xanthene fragment .
Carbonyl Group Reactivity
The xanthene-9-carbonyl group participates in typical carbonyl reactions:
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Amide formation : Reaction with amines to form amides (e.g., diethylamide derivatives) .
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Ester hydrolysis : Hydrolysis under acidic/basic conditions to yield carboxylic acids.
Azabicyclooctene Ring Chemistry
The bicyclooctene system undergoes:
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Hydrogenation : As detailed in Section 2.1.
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Electrophilic substitution : Potential reactivity at the double bond (position 2) under acidic conditions.
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Ring-opening reactions : Possible under nucleophilic attack, though steric hindrance may limit this .
Stability and Analytical Characterization
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a selective delta-opioid receptor agonist . This interaction modulates pain perception, providing analgesic effects without the respiratory depression or physical dependence associated with traditional opioids. Research indicates that derivatives of this compound may lead to the development of new analgesics with fewer side effects.
Antimicrobial Activity
Initial studies suggest that xanthene derivatives, including 8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene, exhibit antimicrobial properties against various pathogens. The presence of the xanthene moiety may enhance the compound's ability to disrupt microbial cell functions, making it a candidate for further investigation in antibacterial and antifungal applications .
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structural attributes allow for various chemical modifications that can lead to the creation of novel compounds with specific biological activities .
Case Study 1: Analgesic Properties
A study published in a peer-reviewed journal explored the analgesic effects of various azabicyclo compounds, including derivatives of this compound. The results indicated significant pain relief in animal models without the typical side effects seen with conventional opioids, highlighting the compound's therapeutic potential in pain management .
Case Study 2: Antimicrobial Efficacy
Research conducted on xanthone derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into structural modifications to enhance efficacy and reduce toxicity .
Mechanism of Action
The mechanism by which 8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves interactions with various molecular targets. The xanthene moiety can interact with biological membranes, while the azabicyclo[3.2.1]octane structure may influence receptor binding and signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Modifications
The table below summarizes key structural variations and their biological implications:
Key Observations:
Core Structure Variations :
- The 8-azabicyclo[3.2.1]oct-2-ene core is common in neuroactive compounds, while insecticidal derivatives often use the saturated 8-azabicyclo[3.2.1]octane scaffold .
- Unsaturation (e.g., oct-2-ene vs. octane) influences conformational flexibility and receptor interaction .
Substituent Effects :
- Xanthene vs. Thioxanthene : Replacing oxygen with sulfur in the tricyclic system (thioxanthene) alters electronic properties and may improve blood-brain barrier penetration .
- Aryl/Heteroaryl Groups : Pyridinyl or benzo[b]thienyl substituents enhance insecticidal activity or receptor selectivity, respectively .
- Trifluoralkyl Groups : Improve metabolic stability and bioavailability in opioid antagonists .
Stereochemical Considerations :
- Enantiomers of trifluoralkylsulfonyloxy derivatives exhibit distinct pharmacological profiles, underscoring the importance of stereochemistry in drug design .
Biological Activity
8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound notable for its unique bicyclic structure, which incorporates a nitrogen atom within its framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective delta opioid receptor agonist. Understanding its biological activity can provide insights into its therapeutic applications, especially in pain management.
Chemical Structure and Properties
The compound features a bicyclic azabicyclo[3.2.1]octane structure combined with a xanthene moiety, which contributes to its chemical reactivity and biological interactions. The presence of the xanthene-9-carbonyl group enhances the compound's ability to interact with biological targets, potentially leading to reduced side effects compared to traditional opioids.
As a selective delta opioid receptor agonist, this compound binds specifically to delta opioid receptors in the central nervous system. This interaction modulates pain perception and offers analgesic effects without the respiratory depression commonly associated with conventional opioids.
Table 1: Comparison of Opioid Receptor Agonists
| Compound Name | Receptor Type | Analgesic Effects | Side Effects |
|---|---|---|---|
| This compound | Delta | Yes | Minimal |
| Morphine | Mu | Yes | High |
| Buprenorphine | Partial Mu | Yes | Moderate |
Biological Activity and Research Findings
Research indicates that this compound exhibits significant biological activity as evidenced by various studies:
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Binding Affinity Studies :
- Binding assays using radiolabeled ligands have shown that this compound selectively binds to delta opioid receptors with high affinity, suggesting its potential as a therapeutic agent in pain management .
- Functional Response Assays :
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Case Studies :
- A study conducted on rodent models indicated that administration of this compound resulted in reduced pain responses comparable to traditional opioid treatments but with fewer side effects such as sedation and respiratory depression .
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Comparative Analysis :
- Compared to other compounds with similar structures, such as 3-(methylsulfanyl)-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane, the original compound shows enhanced selectivity for delta receptors, making it a promising candidate for further development .
Synthesis and Production
The synthesis of this compound typically involves several steps starting from readily available precursors, often utilizing chiral catalysts for enantioselective construction of the bicyclic scaffold . Optimizing these synthetic routes is crucial for scalability and efficiency, particularly for industrial applications.
Q & A
Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions validated experimentally?
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including those with xanthene-carbonyl modifications, predominantly target monoamine transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT). Experimental validation typically involves radioligand binding assays using tritiated or fluorescent probes (e.g., [³H]WIN 35,428 for DAT) to measure affinity (Ki values) . Competitive inhibition studies in transfected cell lines (e.g., HEK293 expressing human SERT) further confirm selectivity. Functional activity is assessed via neurotransmitter uptake inhibition assays using synaptosomal preparations or fluorescent dyes like ASP+ .
Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane core?
The core is synthesized via radical cyclization or intramolecular Heck reactions. For example, bromoacetamide precursors undergo radical cyclization using n-tributyltin hydride (TBTH) and AIBN in toluene, achieving high diastereocontrol (>99% de) . Enantioselective routes leverage chiral auxiliaries or asymmetric catalysis, such as Rh-catalyzed [2+2+2] cycloadditions, to install stereocenters critical for bioactivity .
Q. Which analytical methods are recommended for characterizing 8-azabicyclo[3.2.1]oct-2-ene derivatives?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or evaporative light scattering detection (ELSD) is standard for purity assessment. Nuclear magnetic resonance (NMR), particularly ¹H-¹³C HSQC and NOESY, resolves stereochemistry and confirms bicyclic structure integrity . X-ray crystallography is used for absolute configuration determination in crystalline derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be optimized for complex derivatives like 8-(9H-xanthene-9-carbonyl) variants?
Chiral pool strategies or dynamic kinetic resolution (DKR) are effective. For example, using (R)- or (S)-proline-derived catalysts in asymmetric Mannich reactions can install bridgehead stereocenters. Computational tools (DFT, molecular docking) predict transition states to guide catalyst selection. Post-functionalization (e.g., xanthene-carbonyl coupling via Suzuki-Miyaura cross-coupling) requires orthogonal protecting groups (e.g., Boc) to preserve stereochemistry .
Q. How do structural modifications (e.g., xanthene-carbonyl substitution) influence the compound’s pharmacokinetic and pharmacodynamic profiles?
The xanthene moiety enhances lipophilicity, improving blood-brain barrier permeability but potentially reducing aqueous solubility. Metabolic stability is assessed using liver microsome assays (e.g., human CYP450 isoforms). Pharmacodynamic impact is evaluated via in vivo microdialysis in rodent models to measure extracellular neurotransmitter levels post-administration . Contradictory data between in vitro binding affinity and in vivo efficacy may arise from off-target interactions, requiring proteome-wide profiling (e.g., thermal shift assays) .
Q. What methodologies resolve discrepancies in structure-activity relationship (SAR) data across studies?
Meta-analysis of SAR datasets using machine learning (e.g., random forest or neural networks) identifies confounding variables (e.g., assay conditions, cell line variability). Orthogonal assays (e.g., electrophysiology for transporter function vs. binding assays) validate target engagement. For example, conflicting DAT inhibition data may stem from differences in radioligand choice (e.g., [³H]GBR 12935 vs. [³H]cocaine) .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate the therapeutic potential of this compound in metabolic disorders?
Preclinical studies should prioritize ELOVL6 inhibition assays (via LC-MS quantification of C16:0/C18:0 fatty acid ratios in HepG2 cells) . In vivo models (e.g., high-fat diet-induced obesity in mice) assess lipid metabolism modulation. Transcriptomic profiling (RNA-seq) identifies downstream pathways affected by ELOVL6 inhibition. Dose-response curves and toxicity screens (e.g., Ames test) are critical for lead optimization .
Q. What strategies mitigate synthetic challenges in introducing the 9H-xanthene-9-carbonyl group?
The xanthene-carbonyl group is introduced via Friedel-Crafts acylation using xanthene-9-carbonyl chloride under Lewis acid catalysis (e.g., AlCl₃). Steric hindrance at the bridgehead nitrogen necessitates microwave-assisted synthesis to enhance reaction efficiency. Protecting group strategies (e.g., tert-butyl carbamate) prevent undesired side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
